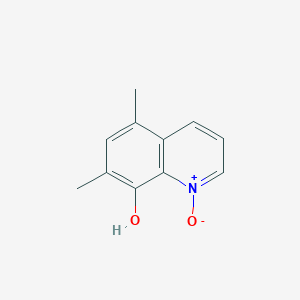

5,7-Dimethylquinolin-8-ol 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethyl-1-oxidoquinolin-1-ium-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-8(2)11(13)10-9(7)4-3-5-12(10)14/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWPWKBMHHTYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C=CC=[N+]2[O-])O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,7 Dimethylquinolin 8 Ol 1 Oxide and Its Precursors

Oxidation Pathways for N-Oxide Formation

The conversion of the parent quinoline (B57606) to its N-oxide is a key transformation that introduces a reactive site and modifies the electronic properties of the molecule. thieme-connect.de Quinoline N-oxides are valuable synthetic intermediates and are found in various bioactive molecules. thieme-connect.de The most common approach for preparing quinoline 1-oxides is the direct oxidation of the quinoline nitrogen using various oxidizing agents. thieme-connect.de

Hydrogen peroxide, often in combination with a carboxylic acid like glacial acetic acid, is a widely used reagent for the N-oxidation of quinolines. cdnsciencepub.comyoutube.com A general method involves warming the quinoline substrate with 30% hydrogen peroxide in glacial acetic acid. cdnsciencepub.com The reaction mixture is then concentrated, basified, and extracted to yield the N-oxide. cdnsciencepub.com

However, the steric and electronic environment of the quinoline ring significantly influences the feasibility of this reaction. For instance, studies have shown that the presence of a methyl group at the 8-position of the quinoline nucleus can hinder the attack of the oxidizing agent on the nitrogen atom, preventing the formation of the corresponding N-oxide with hydrogen peroxide. cdnsciencepub.com While 5,7-Dimethylquinolin-8-ol does not have a substituent at the 8-position itself, the cumulative electronic and steric effects of the two methyl groups and the hydroxyl group may impact the reactivity of the nitrogen atom towards peroxide-based oxidants. In some cases, oxidation of quinones with hydrogen peroxide under alkaline conditions leads to epoxidation rather than N-oxidation. clockss.org

In situ generation of more potent peroxyacids, by mixing hydrogen peroxide with reagents like carbon dioxide to form peroxymonocarbonate, can enhance the rate of oxidation for certain amines. nih.gov

To overcome the limitations of traditional peroxide methods, more specific and powerful oxidizing agents are employed.

Potassium Peroxymonosulfate (Oxone®): This commercially available triple salt (2KHSO₅·KHSO₄·K₂SO₄) is a stable, versatile, and environmentally friendly oxidant. nih.govorganic-chemistry.org Oxone is effective in oxidizing tertiary amines and heteroaromatic compounds, such as acridine, to their respective N-oxides. wikipedia.org Its utility has been demonstrated in the synthesis of 5,6,7,8-tetrahydroquinoline (B84679) 1-oxide, where it was used in a catalytic system with thallium(I) acetate (B1210297) (TlOAc) and iodobenzene (B50100) (PhI) in an acetonitrile-water solution. nih.gov This suggests that Oxone-based systems could be a viable route for the N-oxidation of substituted quinolinols like 5,7-Dimethylquinolin-8-ol.

Selenium Dioxide (SeO₂): Selenium dioxide is a well-known oxidizing agent in heterocyclic chemistry, but its primary application is the oxidation of activated methyl groups adjacent to a nitrogen atom to form aldehydes or carboxylic acids. researchgate.nettandfonline.comresearchgate.netemporia.edu For example, it has been used to convert 8-methylquinoline (B175542) into 8-quinoline aldehyde. emporia.edu Given its selectivity for methyl group oxidation, selenium dioxide is not a suitable reagent for the direct N-oxidation of the quinoline ring. tandfonline.comacs.org

Table 1: Comparison of Oxidizing Agents for N-Oxide Formation

| Oxidizing Agent | Typical Application | Advantages | Limitations for 5,7-Dimethylquinolin-8-ol |

|---|---|---|---|

| Hydrogen Peroxide / Acetic Acid | General N-oxidation of quinolines cdnsciencepub.com | Readily available, established methods | Potentially hindered by substituents on the quinoline ring cdnsciencepub.com |

| Potassium Peroxymonosulfate (Oxone®) | Oxidation of tertiary amines and heteroaromatics to N-oxides wikipedia.org | Powerful, stable, environmentally friendly nih.govorganic-chemistry.org | Requires specific catalytic systems for optimal reactivity nih.gov |

| Selenium Dioxide (SeO₂) | Oxidation of methyl groups on heterocyclic rings researchgate.nettandfonline.com | Selective for methyl group oxidation researchgate.net | Oxidizes methyl groups, not the ring nitrogen emporia.eduacs.org |

Synthesis of the Precursor: 5,7-Dimethylquinolin-8-ol

The synthesis of the core structure, 5,7-Dimethylquinolin-8-ol, relies on established methods for constructing the quinoline ring system, followed by appropriate functionalization.

The construction of the 8-hydroxyquinoline (B1678124) skeleton is a cornerstone of heterocyclic chemistry, with several named reactions being central to its synthesis. rroij.comscispace.com

Skraup Synthesis: This classical method involves the cyclization of an aromatic amine with glycerol (B35011) in the presence of an acid catalyst (like sulfuric acid) and an oxidizing agent. rroij.comscispace.com For 5,7-Dimethylquinolin-8-ol, a suitably substituted aminophenol would serve as the starting material.

Friedländer Synthesis: This reaction provides a versatile route to quinolines through the condensation of an ortho-aminobenzaldehyde or an ortho-aminoacetophenone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). rroij.comscispace.com

Other Methods: Substituted 8-hydroxyquinolines can also be prepared from other quinoline derivatives. For example, diazotization of an 8-aminoquinoline (B160924) followed by hydrolysis, or the alkali fusion of an 8-quinolinesulfonic acid can yield the desired hydroxyl group. rroij.comscispace.com Functionalization of a pre-existing 8-hydroxyquinoline, such as through electrophilic substitution, can also be employed to introduce the methyl groups at positions 5 and 7.

Research into the modification of hydroxyquinoline scaffolds includes advanced techniques such as regioselective isotopic labeling. A study on the transition-metal-free regioselective deuteration of 2-methylquinolin-8-ol and 2,5-dimethylquinolin-8-ol (B1300043) has been reported. ingentaconnect.comresearchgate.net This work utilized a modified Skraup-Doebner-Von Miller synthesis and H/D isotope exchange in deuterium (B1214612) oxide-based solutions under ambient conditions. ingentaconnect.comresearchgate.net Such studies are valuable for mechanistic investigations and the synthesis of labeled compounds for analytical and metabolic research, highlighting the ongoing development of synthetic methodologies for this class of compounds. ingentaconnect.comresearchgate.net

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of 5,7-Dimethylquinolin-8-ol and its subsequent N-oxide requires careful optimization of reaction parameters. General strategies for optimization, drawn from related syntheses, include adjusting temperature, reaction time, and the stoichiometry of reagents. nih.govufms.br

For the synthesis of the precursor, monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) allows for the determination of the optimal reaction time. nih.gov Purification of the final product is often achieved through column chromatography on silica (B1680970) gel. nih.gov

In the oxidation step, the choice of solvent, the concentration of the oxidant, and the use of catalysts can dramatically affect the outcome. For example, in the oxidation of a related dihydroisoquinolin-1-one, optimization involved systematically varying the catalyst ratio, reaction time, and temperature to maximize the yield of the desired product. ufms.brresearchgate.net Similar systematic approaches would be necessary to develop an efficient protocol for the N-oxidation of 5,7-Dimethylquinolin-8-ol, especially considering the potential for competing side reactions or steric hindrance.

Table 2: Key Synthetic Reactions and Precursors

| Target Compound | Synthetic Step | Key Reaction Type | Common Precursors/Reagents |

|---|---|---|---|

| 5,7-Dimethylquinolin-8-ol | Heterocyclic Ring Construction | Skraup Synthesis, Friedländer Synthesis rroij.comscispace.com | Substituted aminophenols, o-aminobenzaldehydes, ketones/aldehydes |

| 5,7-Dimethylquinolin-8-ol 1-oxide | N-Oxidation | Oxidation of tertiary amine | 5,7-Dimethylquinolin-8-ol, Hydrogen Peroxide, Oxone® cdnsciencepub.comwikipedia.org |

Influence of Solvent Systems and Temperature

The selection of an appropriate solvent system and the control of reaction temperature are critical parameters that significantly impact the efficiency, yield, and purity of the product in the synthesis of quinoline N-oxides.

In a widely used method for the N-oxidation of 8-hydroxyquinoline, peracetic acid is generated in situ from 30% aqueous hydrogen peroxide and glacial acetic acid. ias.ac.in This reaction is typically conducted at an elevated temperature, specifically between 65-75°C, for several hours. ias.ac.in The temperature is a crucial factor; it must be high enough to promote the formation of peracetic acid and drive the oxidation reaction at a reasonable rate, but not so high as to cause decomposition of the reactants or the desired N-oxide product.

The solvent system plays a multifaceted role. In the in situ peracetic acid method, glacial acetic acid acts as both a reagent and a solvent. ias.ac.in Following the reaction, the workup procedure often involves the use of immiscible solvents for extraction. For instance, chloroform (B151607) is commonly used to extract the product from the aqueous reaction mixture after neutralization. ias.ac.in The unreacted 8-hydroxyquinoline can then be separated from the N-oxide product by steam distillation, a purification step that relies on the different volatilities of the two compounds. ias.ac.in

The solubility of the quinoline starting material is a primary consideration in solvent selection. Studies on related compounds, such as 5,7-dibromo-8-hydroxyquinoline, demonstrate that solubility is highly dependent on the solvent composition and temperature. researchgate.net For example, its solubility was measured in various binary aqueous co-solvent mixtures, including isopropanol, N,N-dimethylformamide (DMF), 1,4-dioxane, and N-methyl-2-pyrrolidone (NMP) at temperatures ranging from 288.15 to 333.15 K. researchgate.net The results indicated that solubility generally increases with temperature and decreases with higher water content in the co-solvent mixture. researchgate.net This body of research underscores that the choice of solvent system in the synthesis of 5,7-Dimethylquinolin-8-ol 1-oxide is essential for ensuring that the starting material remains in solution, thereby facilitating a complete and efficient reaction.

| Parameter | Condition | Purpose/Effect | Source |

| Temperature | 65-75°C | Promotes in situ formation of peracetic acid and ensures a sufficient reaction rate for N-oxidation. | ias.ac.in |

| Solvent (Reaction) | Glacial Acetic Acid | Acts as a reagent with H₂O₂ to form peracetic acid and as a solvent for the quinoline reactant. | ias.ac.in |

| Solvent (Extraction) | Chloroform | Used during workup to extract the N-oxide product from the neutralized aqueous reaction mixture. | ias.ac.in |

| Solvent (Purification) | Water (Steam Distillation) | Utilized to separate the less volatile N-oxide product from unreacted starting material. | ias.ac.in |

Catalytic Approaches in Oxidation Reactions

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of oxidation reactions in the synthesis of quinoline derivatives. While direct catalytic methods for the N-oxidation of 5,7-dimethyl-8-hydroxyquinoline (B1300873) are not extensively detailed, related catalytic systems provide significant insight into potential approaches.

The oxidation of the quinoline core can lead to different products depending on the catalyst and oxidant used. For example, the clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione, a different oxidized derivative, has been achieved using tert-butyl hydroperoxide as the oxidant in the presence of silica-supported iron tetrasulfophthalocyanine (FePcS) catalysts. researchgate.net This highlights the potential for metal-based catalysts to direct the oxidation towards specific positions on the quinoline ring system.

In the broader context of N-oxide synthesis, peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) are common and effective oxidizing agents. chemicalbook.comacs.org The synthesis of related isoquinolinequinone N-oxides utilizes mCPBA for the N-oxidation step. acs.org Such reagents are often used in stoichiometric amounts but their reactions can be accelerated by catalytic additives.

Furthermore, catalytic systems are employed in modifying the 8-hydroxyquinoline N-oxide scaffold. For instance, copper-catalyzed Grignard reactions have been successfully used to introduce alkyl groups at the 2-position of the 8-hydroxyquinoline N-oxide ring. nih.gov This demonstrates that once the N-oxide is formed, its derivatives can be accessed through further catalytic transformations. The choice of catalyst is paramount, as it can influence not only the reaction rate but also the regioselectivity of the functionalization.

| Approach | Catalyst/Reagent | Transformation | Source |

| N-Oxidation | mCPBA | Oxidation of quinoline nitrogen to N-oxide in related isoquinolinequinones. | acs.org |

| Ring Oxidation | FePcS–SiO₂ / tBuOOH | Oxidation of 8-hydroxyquinoline to quinoline-5,8-dione. | researchgate.net |

| Ring Functionalization | Copper-catalyzed Grignard Reagents | Alkylation of the 8-hydroxyquinoline N-oxide ring. | nih.gov |

Comparative Analysis of Synthetic Protocols

The development of a protocol using hydrogen peroxide and glacial acetic acid represents a significant improvement. ias.ac.in This method generates the peracetic acid oxidant in situ, eliminating the need for its prior synthesis and isolation. This not only simplifies the procedure but also enhances safety and efficiency, providing fair yields of the N-oxide product. ias.ac.in The purification process, which combines extraction and steam distillation, effectively separates the desired N-oxide from unreacted starting material and byproducts. ias.ac.in

When considering the synthesis of the 5,7-dimethyl-8-hydroxyquinoline precursor itself, various classical methods are available. The Skraup and Friedlander syntheses are robust methods for constructing the quinoline ring system from acyclic precursors. scispace.com However, these reactions can require harsh conditions and may not be suitable for substrates with sensitive functional groups. An alternative strategy involves the modification of a pre-existing 8-hydroxyquinoline skeleton. For example, Suzuki cross-coupling reactions can be used to introduce substituents at the 5- and 7-positions of a dihalo-8-hydroxyquinoline derivative, offering a more modular approach to the desired precursor. scispace.com

The choice between these macro-strategies—building the ring system from scratch versus modifying an existing quinoline core—depends largely on the availability and cost of the starting materials, as well as the desired complexity of the final molecule. For 5,7-Dimethylquinolin-8-ol 1-oxide, the most straightforward pathway would likely involve the direct oxidation of commercially available or readily synthesized 5,7-dimethyl-8-hydroxyquinoline.

| Method | Description | Advantages | Disadvantages | Source |

| In Situ Peracetic Acid | Oxidation of the quinoline with H₂O₂ and glacial acetic acid. | Convenient one-pot procedure; avoids pre-synthesis of oxidant. | Requires careful temperature control. | ias.ac.in |

| Pre-formed Peroxy Acids | Oxidation using isolated monoperphthalic or perbenzoic acid. | Can be a cleaner reaction if the peroxy acid is pure. | Requires an extra synthetic step for the oxidant; potentially hazardous. | ias.ac.in |

| Skraup/Friedlander Synthesis | Construction of the quinoline ring from acyclic precursors. | Builds the core structure from simple starting materials. | Often requires harsh reaction conditions (e.g., strong acid, high temp). | scispace.com |

| Suzuki Cross-Coupling | Functionalization of a dihalo-8-hydroxyquinoline. | Modular; allows for late-stage introduction of diversity. | Requires a pre-functionalized quinoline core and a palladium catalyst. | scispace.com |

Based on a thorough review of available scientific literature, detailed experimental data specifically for the chemical compound 5,7-Dimethylquinolin-8-ol 1-oxide is not publicly available. The advanced structural and molecular characterization information required to populate the requested article sections—including single-crystal X-ray diffraction data and high-resolution mass spectrometry analysis—could not be located for this specific molecule.

While comprehensive data exists for structurally related compounds, such as the protonated salt 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate nih.gov, these are distinct chemical entities. Using data from such analogues would not be scientifically accurate for an article focused solely on 5,7-Dimethylquinolin-8-ol 1-oxide.

Therefore, it is not possible to generate the requested article with the specified level of scientific detail and accuracy at this time. Further experimental research and publication on 5,7-Dimethylquinolin-8-ol 1-oxide would be required to provide the precise data needed for the outlined topics.

Advanced Structural Elucidation and Molecular Characterization

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For a compound such as 5,7-Dimethylquinolin-8-ol 1-oxide, both gas and liquid chromatography techniques play critical roles. The choice of method depends on the compound's volatility and thermal stability, as well as the specific analytical goal, whether it be quantification, purity determination, or isolation for further study.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, direct analysis of polar and non-volatile compounds like 5,7-Dimethylquinolin-8-ol 1-oxide by GC-MS is often challenging due to the presence of the hydroxyl (-OH) and N-oxide functional groups. These groups can lead to poor chromatographic peak shape and thermal degradation in the GC inlet.

To overcome these limitations, a crucial step of derivatization is often employed. This process chemically modifies the analyte to increase its volatility and thermal stability. For compounds containing active hydrogens, such as in hydroxyl groups, trimethylsilylation is a common and effective derivatization technique. sigmaaldrich.comresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, thereby creating a more volatile derivative suitable for GC-MS analysis. sigmaaldrich.com

The resulting TMS ether of 5,7-Dimethylquinolin-8-ol 1-oxide can then be readily analyzed. The gas chromatograph separates the derivatized compound from any impurities, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized molecule. Studies on related hydroxylated 8-aminoquinolines have demonstrated the successful use of trimethylsilyl ether derivatization for GC-MS analysis, allowing for detection at submicrogram levels through selected ion monitoring (SIM). nih.gov

Illustrative GC-MS Parameters for the TMS Derivative of 5,7-Dimethylquinolin-8-ol 1-oxide:

| Parameter | Value |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

| Expected Retention Time | Dependent on exact conditions, but would be specific to the derivative |

Hypothetical Mass Spectral Data for the TMS Derivative:

| m/z (relative abundance) | Interpretation |

| [M]+ | Molecular ion of the TMS derivative |

| [M-15]+ | Loss of a methyl group from the TMS moiety |

| [M-89]+ | Loss of the TMSO group |

| Other fragments | Characteristic fragments of the dimethylquinoline core structure |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and separation of non-volatile and thermally sensitive compounds like 5,7-Dimethylquinolin-8-ol 1-oxide. It does not require derivatization, allowing for the direct analysis of the compound. HPLC is widely used for the analysis of various quinoline (B57606) derivatives. sielc.comnih.govsielc.comsielc.com

For the purity determination of 5,7-Dimethylquinolin-8-ol 1-oxide, a reversed-phase HPLC (RP-HPLC) method is typically suitable. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

The mobile phase composition is a critical parameter that is optimized to achieve good resolution and peak shape. A typical mobile phase for the analysis of quinoline derivatives consists of a mixture of acetonitrile (B52724) and water. sielc.comnih.gov To improve the chromatography of basic compounds like quinolines, an acid modifier such as formic acid or phosphoric acid is often added to the mobile phase. sielc.com This helps to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase and protonate the basic nitrogen on the quinoline ring, leading to sharper, more symmetrical peaks. Detection is commonly performed using a UV detector, as the quinoline ring system is strongly UV-active.

Illustrative HPLC Parameters for Purity Analysis:

| Parameter | Value |

| HPLC Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or based on UV-Vis spectrum of the compound) |

| Injection Volume | 10 µL |

Example Purity Data Table from HPLC Analysis:

| Peak Number | Retention Time (min) | Area (%) | Identification |

| 1 | 2.5 | 0.5 | Impurity A |

| 2 | 4.8 | 99.2 | 5,7-Dimethylquinolin-8-ol 1-oxide |

| 3 | 6.1 | 0.3 | Impurity B |

This HPLC method can also be scaled up for preparative separation to isolate pure 5,7-Dimethylquinolin-8-ol 1-oxide from a reaction mixture or a commercial sample of lower purity. sielc.com

Comprehensive Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlations from advanced experiments, an unambiguous assignment of the molecule's structure can be achieved.

The ¹H and ¹³C NMR spectra of 5,7-Dimethylquinolin-8-ol 1-oxide are expected to show distinct signals corresponding to the protons and carbons of the quinoline (B57606) core and the methyl substituents. The chemical shifts are significantly influenced by the electronic effects of the hydroxyl, methyl, and N-oxide groups.

The N-oxide group exerts a strong deshielding effect, particularly on the adjacent protons and carbons in the pyridine (B92270) ring. Consequently, the proton at the C2 position (H-2) is expected to resonate at a significantly downfield chemical shift. The protons on the benzenoid ring (H-6) and the remaining protons on the pyridine ring (H-3, H-4) also exhibit characteristic shifts based on their electronic environment. The methyl groups at C5 and C7 would appear as singlets in the upfield region of the ¹H NMR spectrum.

In the ¹³C NMR spectrum, the carbons directly bonded to the electronegative oxygen (C8) and nitrogen (C2, C8a) atoms are shifted downfield. The chemical shifts of the methyl carbons provide clear evidence for their presence. Detailed assignments are confirmed through a combination of 1D and 2D NMR experiments. mdpi.comresearchgate.net

Table 1: Predicted ¹H NMR Spectral Data for 5,7-Dimethylquinolin-8-ol 1-oxide Predicted values based on substituent effects on the quinoline N-oxide skeleton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.5 - 8.8 | Doublet (d) | J_H2-H3 ≈ 6.0 |

| H-3 | 7.2 - 7.4 | Doublet of doublets (dd) | J_H3-H2 ≈ 6.0, J_H3-H4 ≈ 8.0 |

| H-4 | 7.6 - 7.8 | Doublet (d) | J_H4-H3 ≈ 8.0 |

| H-6 | 7.0 - 7.2 | Singlet (s) | - |

| 5-CH₃ | 2.3 - 2.5 | Singlet (s) | - |

| 7-CH₃ | 2.4 - 2.6 | Singlet (s) | - |

Table 2: Predicted ¹³C NMR Spectral Data for 5,7-Dimethylquinolin-8-ol 1-oxide Predicted values based on substituent effects on the quinoline N-oxide skeleton.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 140 - 142 |

| C3 | 120 - 122 |

| C4 | 135 - 137 |

| C4a | 128 - 130 |

| C5 | 129 - 131 |

| C6 | 118 - 120 |

| C7 | 137 - 139 |

| C8 | 150 - 152 |

| C8a | 138 - 140 |

| 5-CH₃ | 18 - 20 |

To overcome the limitations of 1D NMR, such as signal overlap and ambiguity in assignments, a suite of 2D NMR experiments is employed for a comprehensive structural analysis. magritek.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify spin-coupled protons. For 5,7-Dimethylquinolin-8-ol 1-oxide, it would reveal the connectivity between H-2, H-3, and H-4 in the pyridine ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of protonated carbon signals in the ¹³C spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary (non-protonated) carbons like C4a, C5, C7, C8, and C8a by observing their correlations with nearby protons. For instance, correlations from the methyl protons (5-CH₃ and 7-CH₃) to the aromatic carbons would confirm their positions. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations that help to define the molecule's conformation. nih.gov

These advanced techniques, used in concert, provide a robust and detailed confirmation of the molecular structure of 5,7-Dimethylquinolin-8-ol 1-oxide. researchgate.net

The electronic properties of the substituents (N-oxide, hydroxyl, and two methyl groups) profoundly influence the distribution of electron density in the quinoline ring system, which is reflected in the NMR chemical shifts. nih.govuncw.edu

N-oxide Group: The N-oxide functional group is strongly electron-withdrawing and anisotropic. Its primary effect is the significant downfield shift of the α-protons (H-2) and β-protons (H-4) in the pyridine ring compared to the parent quinoline. nih.gov This is due to a combination of inductive withdrawal and magnetic anisotropy. The corresponding carbons (C2, C4) are also shifted downfield.

Hydroxyl Group (-OH): The hydroxyl group at the C8 position is an electron-donating group through resonance. It increases the electron density on the benzenoid ring, particularly at the ortho and para positions.

Methyl Groups (-CH₃): The methyl groups at C5 and C7 are weak electron-donating groups through an inductive effect. They cause a slight upfield shift (shielding) of the carbons to which they are attached and other carbons within the benzenoid ring. nih.gov

The interplay of these effects results in the unique NMR fingerprint of 5,7-Dimethylquinolin-8-ol 1-oxide, distinguishing it from other substituted quinolines. uncw.edu

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of 5,7-Dimethylquinolin-8-ol 1-oxide displays several characteristic absorption bands that confirm its structure. The most diagnostic vibrations are those associated with the N-O and O-H groups.

N-O Stretching and Bending: The N-O group gives rise to a strong stretching vibration (νN-O) typically found in the 1200-1350 cm⁻¹ range for aromatic N-oxides. A characteristic N-O bending vibration (δN-O) may also be observed at lower frequencies. mdpi.com

Aromatic Vibrations: The spectrum also shows characteristic C-H stretching vibrations for the aromatic protons above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Methyl Group Vibrations: C-H stretching and bending vibrations for the two methyl groups are also present in their expected regions.

Table 3: Characteristic IR Absorption Bands for 5,7-Dimethylquinolin-8-ol 1-oxide

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Hydrogen Bonded) | Stretching | 2500 - 3200 | Broad, Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 | Medium |

| C=C, C=N (Aromatic Ring) | Stretching | 1450 - 1600 | Medium to Strong |

| N-O | Stretching | 1200 - 1350 | Strong |

| C-O | Stretching | 1150 - 1250 | Medium |

A key structural feature of 5,7-Dimethylquinolin-8-ol 1-oxide is the potential for a strong intramolecular hydrogen bond between the hydrogen atom of the 8-hydroxyl group and the oxygen atom of the N-oxide group. nih.gov This interaction forms a stable six-membered pseudo-ring. mdpi.com

The presence of this hydrogen bond is readily detected in the IR spectrum. Instead of a sharp O-H stretching band around 3600 cm⁻¹, which is typical for a "free" hydroxyl group, a very broad and intense absorption band is observed at a much lower frequency, often spanning from 2500 to 3200 cm⁻¹. mdpi.com This significant broadening and shift are characteristic of a strong hydrogen bond, which weakens the O-H bond and alters its vibrational energy. researchgate.net This feature provides compelling evidence for the specific conformation of the molecule where the hydroxyl proton is oriented towards the N-oxide oxygen. researchgate.net

Raman Spectroscopy for Vibrational Fingerprinting and Structural Correlation

No Raman spectra for 5,7-Dimethylquinolin-8-ol 1-oxide have been found in the literature. Consequently, an analysis of its characteristic vibrational modes for structural fingerprinting cannot be performed.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. oatext.com It provides a balance between accuracy and computational cost, making it suitable for medium to large systems. scispace.com DFT calculations are used to determine optimized geometries, electronic properties, and spectroscopic parameters for quinoline (B57606) derivatives and their N-oxides.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For quinoline derivatives, DFT methods, such as the B3LYP functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), are commonly used to optimize molecular structures in the gas phase and in solution. scispace.comnih.gov

In the case of 5,7-Dimethylquinolin-8-ol 1-oxide, the quinoline ring system is expected to be largely planar, a characteristic observed in the crystal structure of the related 8-hydroxy-5,7-dimethylquinolin-1-ium cation. nih.govresearchgate.net Conformational analysis focuses on the orientation of the hydroxyl group and the N-oxide oxygen atom relative to the ring system. The presence of methyl groups at the 5 and 7 positions introduces steric hindrance that can influence the final optimized geometry. Computational studies can map the potential energy surface by systematically rotating torsion angles, such as the C-O bond of the hydroxyl group, to identify the global minimum energy conformer and any other low-energy isomers. researchgate.net The planarity of the fused ring system is a key structural feature, with minor deviations induced by substituent groups and intermolecular interactions like hydrogen bonding. scispace.com

Table 1: Representative Optimized Geometrical Parameters for a Related Quinoline Derivative The following table presents typical data obtained from DFT calculations for a related quinoline derivative, illustrating the type of information generated from geometry optimization.

| Parameter | Bond Length (Å) - Calculated | Bond Angle (°) - Calculated |

|---|---|---|

| C8-O17 | 1.365 | - |

| C7-C8-O17 | - | 118.5 |

| N1-C9 | 1.378 | - |

| C4-N1-C9 | - | 117.9 |

Data derived from studies on similar 8-hydroxyquinoline (B1678124) structures. researchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. scispace.comresearchgate.net

Table 2: Frontier Orbital Energies and Related Properties for a Quinoline Derivative This table showcases typical electronic properties calculated using DFT for a related quinoline derivative, demonstrating the insights gained from HOMO-LUMO analysis.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.21 |

| LUMO Energy | -2.97 |

| Energy Gap (ΔE) | 3.24 |

| Ionization Potential | 6.21 |

| Electron Affinity | 2.97 |

Values are illustrative, based on data for similar aromatic heterocyclic systems. researchgate.netresearchgate.net

A significant application of DFT is the prediction of various spectroscopic parameters, which can be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov The accuracy of these predictions can depend on the choice of the DFT functional and basis set. nih.gov For quinoline derivatives, calculated chemical shifts often show good agreement with experimental values, helping to assign complex spectra. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical spectra for Infrared (IR) and Raman spectroscopy are invaluable for assigning the various vibrational modes of the molecule, such as the stretching and bending of C-H, O-H, C=C, and C=N bonds. oatext.comresearchgate.net A scaling factor is often applied to the calculated frequencies to better match experimental results. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com For 5,7-Dimethylquinolin-8-ol 1-oxide, TD-DFT can predict the maximum absorption wavelengths (λmax), which correspond to π→π* and n→π* transitions within the aromatic system, and these predictions generally align well with experimental data. nih.govmdpi.com

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Related Quinoline Derivative This table provides an example of how theoretical spectroscopic data are compared with experimental results for validation.

| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value (DFT) |

|---|---|---|---|

| UV-Vis | λmax (nm) | 353 | 371.79 |

| ¹H NMR | δ (ppm) | 7.14 - 8.34 | 7.20 - 8.45 |

| ¹³C NMR | δ (ppm) | 112.25 - 160.20 | 113.00 - 161.50 |

| FT-IR | ν (cm⁻¹) O-H stretch | ~3400 | ~3450 |

Data compiled from studies on analogous compounds to illustrate the typical agreement between experiment and theory. nih.govmdpi.comscispace.com

Reaction Mechanism Simulations

Computational chemistry also allows for the detailed investigation of chemical reaction mechanisms, providing insights into the transformation of reactants into products.

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are used to locate and characterize the geometry and energy of these short-lived structures. By mapping the potential energy surface that connects reactants, transition states, and products, chemists can elucidate the step-by-step pathway of a reaction. For reactions involving 5,7-Dimethylquinolin-8-ol 1-oxide, such as electrophilic substitution or coordination with metal ions, computational modeling can reveal the preferred reaction pathways and the structures of key intermediates and transition states.

The activation energy (Ea) of a reaction, which is the energy barrier that must be overcome for the reaction to occur, can be calculated as the energy difference between the reactants and the transition state. researchgate.net By calculating the activation energies for all possible steps in a reaction mechanism, the rate-determining step—the one with the highest activation energy—can be identified. This information is crucial for understanding reaction kinetics and for optimizing reaction conditions. For 5,7-Dimethylquinolin-8-ol 1-oxide, these calculations could be applied to study its synthesis, degradation, or its interaction with biological targets.

Analysis of Intermolecular Interactions and Non-Covalent Forces

The structural arrangement and stability of 5,7-Dimethylquinolin-8-ol 1-oxide in the solid state are significantly influenced by a network of intermolecular and non-covalent forces. Analysis of the closely related salt, 8-Hydroxy-5,7-dimethylquinolin-1-ium hydrogen sulfate, provides critical insights into these interactions. In the crystal structure of this salt, the cations and anions are connected through a variety of hydrogen bonds, including conventional N—H⋯O and O—H⋯O bonds, as well as weaker C—H⋯O interactions. nih.gov These bonds create a three-dimensional network, demonstrating the importance of hydrogen bonding in the molecular assembly.

In related quinoline N-oxide compounds, such as 5,6,7,8-Tetrahydroquinoline (B84679) 1-oxide, water molecules can play a crucial role in mediating intermolecular connections. nih.gov In its hemihydrate form, water molecules link the oxygen atoms of two independent N-oxide molecules through O—H⋯O hydrogen bonds, forming dimers that contribute to a larger three-dimensional network. nih.gov This network is further stabilized by weak C—H⋯O intermolecular interactions. nih.gov Similarly, in metal complexes involving the deprotonated form (5,7-dimethyl-quinolin-8-olate), crystal packing is controlled by π–π interactions between the ligands of neighboring molecules and non-classical C-H⋯O hydrogen bonds. nih.gov The prevalence of these forces—hydrogen bonding and π–π stacking—across similar structures underscores their fundamental role in dictating the supramolecular architecture of 5,7-Dimethylquinolin-8-ol 1-oxide. Dispersive forces are also noted as decisive factors in the intermolecular interactions of quinolone derivatives. mdpi.com

| Interaction Type | Description | Distance (Å) |

|---|---|---|

| π–π stacking | Centroid-Centroid distance between pyridine (B92270) and benzene (B151609) rings | 3.5473 (12) |

| π–π stacking | Centroid-Centroid distance between two benzene rings | 3.6926 (12) |

| Hydrogen Bonding | N—H⋯O, O—H⋯O, and C—H⋯O interactions form a 3D network | Not specified |

Structure-Property Relationship (SPR) Predictions

The molecular structure of 5,7-Dimethylquinolin-8-ol 1-oxide is intrinsically linked to its physicochemical properties. The introduction of two methyl groups at the C5 and C7 positions of the quinoline ring has a pronounced effect on the molecule's characteristics. These methyl substituents enhance the steric bulk of the molecule and contribute electron-donating effects, which in turn influence properties such as solubility and photophysical behavior when compared to the parent 8-hydroxyquinoline structure.

One of the key relationships is the influence of the methyl groups on the molecule's lipophilicity. In related compounds like 5,7-Dimethylquinolin-6-ol, the methyl groups are known to increase lipophilicity, a property that can affect bioavailability and the nature of interactions with biological targets. Computational docking studies on analogous indoloquinoline compounds have revealed that methyl groups can engage in hydrophobic interactions within the active sites of enzymes. This suggests that the 5,7-dimethyl substitution pattern is a critical determinant for molecular recognition and binding affinity.

| Structural Feature | Predicted Effect on Property | Supporting Rationale |

|---|---|---|

| 5,7-Dimethyl Groups | Increased lipophilicity and steric bulk | Enhances hydrophobic interactions and influences solubility. |

| Quinoline N-oxide Group | Modulates electronic properties and provides a coordination site | Acts as an electron-withdrawing group and a hydrogen bond acceptor. |

| 8-Hydroxyl Group | Acts as a hydrogen bond donor and metal chelation site | Participates in intermolecular bonding and coordination chemistry. |

| Planar Aromatic System | Facilitates π–π stacking interactions | Contributes to crystal packing stability and intermolecular forces. nih.govnih.gov |

Reaction Mechanisms and Reactivity of 5,7 Dimethylquinolin 8 Ol 1 Oxide

Oxidation Reactions Involving the N-Oxide Moiety

The N-oxide functional group in quinoline (B57606) derivatives plays a pivotal role in their oxidation chemistry, often acting as an internal oxidant or an activating group for functionalization of the heterocyclic ring.

The N-oxide group in quinoline N-oxides renders the molecule more reactive toward both nucleophiles and electrophiles compared to the parent quinoline. It functions as a versatile directing group, particularly for C-H activation at the C2 and C8 positions. researchgate.net This activation facilitates a range of functionalization reactions, including amination, amidation, and arylation, often under milder conditions than those required for the unoxidized quinoline. researchgate.net

In many transition-metal-catalyzed reactions, the N-oxide coordinates to the metal center, bringing the catalyst into proximity with the C-H bonds at the C2 and C8 positions. For instance, iridium(III)-catalyzed amidation of quinoline N-oxide has been shown to proceed exclusively at the C8 position. acs.org Similarly, ruthenium(II) catalysts can effect C8 arylation. acs.org In other systems, palladium catalysis has been employed for the C2-arylation of quinoline N-oxide. nih.gov

Furthermore, the N-oxide can participate in deoxygenative functionalization reactions. In these processes, the N-oxide is activated, and a subsequent reaction with a nucleophile at the C2 position is followed by the loss of the oxygen atom, regenerating the quinoline scaffold. beilstein-journals.orgnih.gov A plausible mechanism for such a transformation involves the nucleophilic attack of the N-oxide on an activating agent, followed by the addition of a nucleophile to the now highly electrophilic C2 position, and subsequent elimination to afford the C2-functionalized quinoline. beilstein-journals.org

Studies on the enzymatic and chemical oxidation of various quinoline derivatives provide insight into the potential site-selectivity for 5,7-Dimethylquinolin-8-ol 1-oxide. Enzyme-mediated oxidation has emerged as a strategy for the preparation of derivatized quinolines. rsc.orgrsc.org For example, quinoline 2-oxidoreductases can catalyze the hydroxylation of the C-2 position of the quinoline ring. rsc.org

The regioselectivity of oxidation is highly dependent on the reaction conditions and the specific derivative. For instance, in the electrochemical amination of quinoline N-oxide, the solvent can direct the position of functionalization, with reactions in dichloromethane (B109758) favoring the C4 position and those in acetonitrile (B52724) favoring the C2 position. mdpi.com

The table below summarizes selected site-selective functionalizations on the quinoline N-oxide ring, which are indicative of the reactivity imparted by the N-oxide group.

| Reaction Type | Position of Functionalization | Catalyst/Conditions |

| Amidation | C8 | Ir(III) catalyst |

| Arylation | C8 | Ru(II) catalyst |

| Arylation | C2 | Pd(II) catalyst |

| Heteroarylation | C2 | Metal-free, deoxygenative |

| Amination | C2 or C4 | Electrochemical, solvent-dependent |

For 5,7-Dimethylquinolin-8-ol 1-oxide, the presence of substituents at positions 5, 7, and 8 would sterically and electronically influence these reactions, likely directing functionalization towards the unoccupied C2, C3, C4, and C6 positions.

Reduction Mechanisms of the N-Oxide Functional Group

The N-oxide functional group is readily reduced to the corresponding tertiary amine, a reaction of significant synthetic utility.

Electrochemical methods, such as cyclic voltammetry, are powerful tools for investigating the reduction of N-oxides. nih.gov The reduction of alkaloid N-oxides has been shown to proceed at mercury-based electrodes, regenerating the parent alkaloid. nih.gov For quinoxaline (B1680401) 1,4-di-N-oxide derivatives, the first reduction is typically a reversible or quasi-reversible one-electron process, leading to the formation of a radical anion. researchgate.net A second, irreversible reduction of the diazine ring may follow. researchgate.net

The reduction potential is influenced by the molecular structure, with electron-withdrawing substituents facilitating the reduction by creating a more positive charge at the electroactive nitrogen center. researchgate.net In the case of 5,7-Dimethylquinolin-8-ol 1-oxide, the electron-donating methyl groups would be expected to make the reduction slightly more difficult compared to the unsubstituted quinoline N-oxide.

In some electrochemical reactions, such as the amination of quinoline N-oxide, the initially formed aminoquinoline N-oxide product can undergo deoxygenation (reduction of the N-oxide) with an increase in the amount of electricity passed. mdpi.com

The primary and most stable product of the reduction of 5,7-Dimethylquinolin-8-ol 1-oxide is the parent quinoline, 5,7-Dimethylquinolin-8-ol. This reduction can be achieved using various chemical reducing agents or through electrochemical means. The stability of the reduction product, 5,7-Dimethylquinolin-8-ol, is high, as it is a stable aromatic heterocyclic compound.

In voltammetric studies of related N-oxides, the initial reduction product is a radical anion. researchgate.net The stability of this radical anion depends on the specific molecular structure and the experimental conditions. For some N-oxides, such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), the radical adducts can be stable enough for detection by electron paramagnetic resonance (EPR) spectroscopy. nih.gov

Electrophilic Aromatic Substitution (SEAr) Reactions and Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The mechanism involves the attack of the aromatic pi-system on an electrophile to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In the case of quinoline N-oxides, the N-oxide group is a powerful activating group and directs incoming electrophiles. The regioselectivity of SEAr reactions on 5,7-Dimethylquinolin-8-ol 1-oxide is determined by the combined directing effects of the N-oxide, the hydroxyl group, and the two methyl groups.

N-Oxide Group: As an activating group, it directs electrophilic attack to the C2 and C4 positions of the pyridine (B92270) ring and also activates the C5 and C7 positions of the benzene (B151609) ring.

Hydroxyl Group (-OH): This is a strongly activating, ortho-, para-directing group. Being at position 8, it would direct electrophiles to positions 7 and 5.

Methyl Groups (-CH3): These are weakly activating, ortho-, para-directing groups. The methyl group at C5 directs to C6, and the one at C7 directs to C6 and C8.

Considering the existing substitution pattern of 5,7-Dimethylquinolin-8-ol 1-oxide, the likely positions for electrophilic attack are C4 and C6. The C5 and C7 positions are already substituted. The C2 position, while activated by the N-oxide, may be sterically hindered. The C6 position is activated by both methyl groups and is ortho to the C5-methyl and para to the C7-methyl group. The C4 position is strongly activated by the N-oxide. The precise outcome of an SEAr reaction would depend on the nature of the electrophile and the reaction conditions.

Influence of Substituents on Reactivity

The chemical behavior of 5,7-Dimethylquinolin-8-ol 1-oxide is profoundly influenced by the electronic and steric properties of its substituents—the two methyl groups at positions 5 and 7, and the hydroxyl group at position 8.

Electronic Effects:

Methyl Groups: The methyl groups at the C5 and C7 positions are electron-donating groups (EDGs) through an inductive effect (+I). This increases the electron density of the quinoline ring system. In reactions involving electrophilic attack on the ring, these groups can enhance reactivity and influence the regioselectivity of the substitution. Conversely, in reactions where the quinoline N-oxide acts as a nucleophile, this increased electron density can enhance its reactivity.

Hydroxyl Group: The hydroxyl group at C8 is a potent electron-donating group through resonance (+M effect), significantly increasing the electron density, particularly at the ortho and para positions. This makes the ring highly activated towards electrophilic substitution.

N-oxide Group: The N-oxide functional group itself has a dual electronic nature. It is electron-withdrawing inductively due to the electronegativity of the oxygen atom, which deactivates the C2 and C4 positions towards electrophilic attack. However, it can also act as an electron-donating group through resonance, increasing electron density at the C2, C4, and C6 positions, making them susceptible to attack by certain reagents. This dual character allows for diverse reactivity, including C-H functionalization at positions that are typically unreactive in the parent quinoline. nih.gov For instance, while an electron-donating methoxy (B1213986) group at the 6-position of quinoline N-oxide was found to reduce the reactivity of the C2-H bond, other studies show that both electron-donating and electron-withdrawing substituents are generally well-tolerated in C-H functionalization reactions. nih.gov

Steric Effects:

Methyl Groups: The methyl groups, particularly the one at C7, create steric hindrance around the C8-hydroxyl group. This can impede the approach of bulky reagents to the hydroxyl group or the adjacent C6 position. In hydrodenitrogenation studies on related quinolines, methyl groups on the nitrogen-containing ring were found to hinder the interaction between the nitrogen atom and the catalyst's active site. mdpi.com

Peri-Interaction: A significant steric interaction exists between the C5 substituent and the C4 position, and between the C8-hydroxyl group and the N-oxide. This "peri-interaction" can influence the planarity of the molecule and the accessibility of the nitrogen and oxygen atoms, which can reduce reactivity in certain reactions, such as N-oxidation. researchgate.net

The combination of these effects makes 5,7-Dimethylquinolin-8-ol 1-oxide a potent chelating agent, with the hard N-oxide oxygen and the hard phenolate (B1203915) oxygen forming a stable bidentate ligand for various metal ions. This chelation ability is a key aspect of its reactivity.

Kinetic Aspects of Chemical Reactions

While specific kinetic data for reactions involving 5,7-Dimethylquinolin-8-ol 1-oxide are not extensively documented, the kinetic behavior can be inferred from studies on related substituted quinolines and pyridines. The rate of chemical reactions is highly dependent on the electronic and steric factors discussed previously.

A study on the N-oxidation of 2-substituted pyridines and quinolines using dimethyldioxirane (B1199080) found that the reaction follows second-order kinetics. researchgate.net The rate constants (k₂) were shown to be sensitive to the electronic nature of the substituents. An excellent correlation was observed between the logarithm of the rate constant (log k₂) and the Taft (σ*) constants for a series of 2-alkylpyridines, indicating that electron-donating groups generally slow the reaction while electron-withdrawing groups accelerate it. researchgate.net

Table 1: Second-Order Rate Constants for N-Oxidation of Selected Heterocycles with Dimethyldioxirane

| Compound | Substituent | k₂ (M⁻¹s⁻¹) |

|---|---|---|

| Pyridine | H | 1.13 |

| 2-Methylpyridine | 2-Me | 0.28 |

| Quinoline | - | 0.81 |

| 2-Methylquinoline (B7769805) | 2-Me | 0.057 |

Data sourced from a kinetic study on N-oxidation by dimethyldioxirane. researchgate.net

The data clearly show that steric hindrance plays a crucial role. The rate of oxidation for 2-methylquinoline is significantly lower than for quinoline, an effect attributed to the steric bulk of the methyl group adjacent to the reaction center (the nitrogen atom). researchgate.net For 5,7-Dimethylquinolin-8-ol 1-oxide, one would anticipate a complex kinetic profile. The electron-donating methyl and hydroxyl groups would influence the nucleophilicity of the nitrogen atom, while the steric bulk of the C7-methyl and C8-hydroxyl groups would sterically hinder the approach of an oxidant to the nitrogen, likely resulting in a slower N-oxidation rate compared to unsubstituted quinoline. researchgate.net

Mechanistic Insights into Baeyer-Villiger Oxidation and Related Peroxide Rearrangements

The Baeyer-Villiger oxidation is a well-established reaction that converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid or peroxide as the oxidant. wikipedia.orgnumberanalytics.com The reaction is not directly applicable to the aromatic 5,7-Dimethylquinolin-8-ol 1-oxide, as it lacks the necessary ketone functionality. However, a related rearrangement is observed for quinoline N-oxides.

Claisen-Type Rearrangement of Quinoline N-Oxides: Quinoline N-oxide derivatives can undergo a rearrangement reaction when treated with acetic anhydride. This is not a Baeyer-Villiger reaction but shares the feature of being a rearrangement involving an oxygen atom. The mechanism is proposed to initiate with the nucleophilic attack of the N-oxide oxygen onto the acetic anhydride, forming an intermediate. lew.ro Subsequent deprotonation of an adjacent methyl group (if present, for example at C2) or another proton source leads to an adduct that undergoes a mdpi.commdpi.com-sigmatropic rearrangement, akin to a Claisen rearrangement, to yield 2-acetoxyquinoline derivatives. lew.ro

The Canonical Baeyer-Villiger Mechanism: Should a derivative of 5,7-Dimethylquinolin-8-ol 1-oxide contain a ketone function (for instance, if the pyridine ring were to be reduced and then oxidized to a ketone), it could theoretically undergo a Baeyer-Villiger oxidation. The established mechanism proceeds through several key steps:

Protonation: The carbonyl oxygen of the ketone is protonated by the peroxyacid, enhancing the electrophilicity of the carbonyl carbon. wikipedia.org

Nucleophilic Attack: The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org

Concerted Rearrangement: In the rate-determining step, one of the groups attached to the original carbonyl carbon migrates to the adjacent, electron-deficient oxygen atom. This occurs with concomitant cleavage of the weak O-O bond and departure of a carboxylate anion. wikipedia.org The migratory aptitude generally follows the order: H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. adichemistry.com This selectivity is driven by the ability of the migrating group to stabilize a partial positive charge in the transition state.

Deprotonation: Finally, deprotonation of the resulting oxocarbenium ion yields the final ester product. wikipedia.org

While 5,7-Dimethylquinolin-8-ol 1-oxide itself does not undergo this reaction, understanding the mechanism is crucial for predicting the reactivity of its potential derivatives and for comprehending the broader class of oxidative rearrangements in heterocyclic chemistry.

Coordination Chemistry and Metal Complexation Involving 5,7 Dimethylquinolin 8 Ol As a Ligand

Ligand Properties of the Precursor: 5,7-Dimethylquinolin-8-ol

5,7-Dimethylquinolin-8-ol, also known as 5,7-dimethyl-8-hydroxyquinoline (B1300873), is a substituted derivative of 8-hydroxyquinoline (B1678124). The addition of two methyl groups to the quinoline (B57606) framework influences its electronic properties and solubility, which in turn affects its coordination behavior.

Characterization of its Bidentate N,O-Donating Nature

5,7-Dimethylquinolin-8-ol functions as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. This N,O-donation creates a stable five-membered chelate ring with the metal center. nih.govnih.gov The deprotonation of the hydroxyl group upon coordination results in an anionic ligand, which facilitates the formation of neutral complexes with metal ions in various oxidation states.

The bidentate nature of 8-hydroxyquinoline derivatives is a key feature that enables them to form stable complexes with a wide range of metal ions. nih.gov The nitrogen atom acts as a Lewis base, donating its lone pair of electrons, while the phenolate (B1203915) oxygen atom, after deprotonation, also forms a strong coordinate bond.

Chelation Capabilities with Various Metal Ions

The N,O-donor set of 5,7-dimethylquinolin-8-ol allows it to chelate a variety of metal ions. It shows a strong affinity for transition metals, lanthanides, and actinides. The stability of the resulting complexes is influenced by factors such as the nature of the metal ion (charge, size, and electronic configuration), the pH of the medium, and the presence of other coordinating species.

Studies have demonstrated the ability of 8-hydroxyquinoline and its derivatives to form complexes with divalent and trivalent metal ions. nih.govresearchgate.net The selectivity of the ligand can be tuned by modifying the substituents on the quinoline ring. For instance, the methyl groups in 5,7-dimethylquinolin-8-ol can enhance the lipophilicity of the ligand and its complexes.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 5,7-dimethylquinolin-8-ol typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by various analytical techniques, including single-crystal X-ray diffraction, which provides detailed information about their three-dimensional structure.

Formation of Complexes with Transition Metals (e.g., Zr(IV), Hf(IV), Pt(II), Ru)

5,7-Dimethylquinolin-8-ol forms stable complexes with a range of transition metals. For example, the synthesis of a zirconium(IV) complex, tetrakis(5,7-dimethylquinolin-8-olato)zirconium(IV), has been reported. nih.govresearchgate.net The Zr(IV) ion, with its high charge and small ionic radius, has a strong affinity for hard Lewis bases like the oxygen and nitrogen donors of the ligand. nih.gov Similarly, hafnium(IV), which shares chemical similarities with zirconium(IV), is also expected to form stable complexes. nih.govlookchem.com

While specific studies on Pt(II) and Ru complexes with 5,7-dimethylquinolin-8-ol are less common in the provided results, the general reactivity of 8-hydroxyquinoline derivatives suggests that such complexes are feasible. Ruthenium, in particular, is known to form a variety of coordination complexes with different ligands and can exist in multiple oxidation states, offering possibilities for diverse complex formation. nih.gov

Elucidation of Coordination Geometry (e.g., Square Antiprismatic) and Stereochemistry

The coordination geometry around the metal center in these complexes is determined by the coordination number and the nature of the ligands. In the case of the tetrakis(5,7-dimethylquinolin-8-olato)zirconium(IV) complex, the Zr(IV) ion is eight-coordinate. nih.govresearchgate.net The geometry is described as a distorted square antiprism. nih.govresearchgate.net This geometry is common for eight-coordinate complexes of larger metal ions. libretexts.org

The stereochemistry of these complexes can be complex due to the unsymmetrical nature of the ligand and the potential for different arrangements of the ligands around the metal center. The specific isomers formed can be influenced by the reaction conditions and the template effect of the metal ion.

Table 1: Selected Bond Distances and Angles for [Zr(C₁₁H₁₀NO)₄]

| Parameter | Value |

|---|---|

| Zr—N bond distances | 2.398(2) to 2.438(2) Å |

| Zr—O bond distances | 2.094(2) to 2.117(2) Å |

| N—Zr—O bite angles | 69.70(8) to 70.55(8)° |

Data from Steyn et al. (2012). researchgate.net

Impact of Counterions and Co-crystallized Solvent Molecules on Complex Structure

These solvent molecules can participate in intermolecular interactions, such as hydrogen bonding, which can affect the packing of the complex molecules in the crystal lattice. For instance, a weak C—H···O hydrogen bond links the complex molecule to a solvent molecule in the zirconium complex. nih.govresearchgate.net Furthermore, π–π stacking interactions between the aromatic rings of the quinoline ligands can also play a role in stabilizing the crystal structure. researchgate.net The nature of the counterion, if present, would also be a critical factor in determining the final solid-state structure, although in the case of the neutral Zr(IV) complex, no counterions are present.

Intermolecular Interactions within Metal-Organic Frameworks and Coordination Polymers

The assembly of Metal-Organic Frameworks (MOFs) and coordination polymers from ligands like 5,7-Dimethylquinolin-8-ol is fundamentally governed by a variety of non-covalent, intermolecular interactions. These forces, including hydrogen bonding and π-π stacking, dictate the final dimensionality and topology of the supramolecular architecture.

π-π Stacking: Aromatic systems like the quinoline ring of 5,7-Dimethylquinolin-8-ol are prone to π-π stacking interactions, which are vital for the stabilization of extended crystal lattices. nih.govresearchgate.net These interactions arise from a combination of van der Waals forces and electrostatic effects. chemrxiv.org In the crystal structure of the ligand's salt, two distinct π-π stacking interactions are present: one between the pyridine (B92270) and benzene (B151609) rings of adjacent cations with a centroid-centroid distance of 3.5473 Å, and another between benzene rings with a distance of 3.6926 Å. nih.gov These interactions often result in a "slip-stacked" arrangement, which minimizes steric repulsion while maximizing attractive dispersion forces. chemrxiv.org In coordination polymers, these stacking motifs can link discrete complex units or parallel polymer chains, expanding the structure into two- or three-dimensional supramolecular networks. rsc.org The interplay between hydrogen bonding and synergistic π-interactions can lead to highly organized and stable structures. nih.gov

The table below summarizes the key intermolecular interactions observed in the crystal structure of the protonated form of the ligand, which serve as a model for its behavior in coordination polymers.

| Interaction Type | Participating Groups | Distance (Å) | Significance |

| π-π Stacking | Pyridine Ring --- Benzene Ring | 3.5473 | Links adjacent cations, contributing to crystal packing. nih.gov |

| π-π Stacking | Benzene Ring --- Benzene Ring | 3.6926 | Further stabilizes the columnar stacking of cations. nih.gov |

| Hydrogen Bond | N1-H1N1···O3 | - | Links cations and anions into a 3D network. nih.gov |

| Hydrogen Bond | O5-H1O5···O2 | - | Reinforces the supramolecular assembly. nih.gov |

| Hydrogen Bond | O1-H1O1···O4 | - | Contributes to the overall crystal cohesion. nih.gov |

Spectroscopic and Electrochemical Properties of Coordination Complexes

The coordination of 5,7-Dimethylquinolin-8-ol to metal ions gives rise to complexes with distinct spectroscopic and electrochemical properties, largely dictated by the nature of the metal center and the ligand's electronic structure.

Electronic Absorption and Emission Spectra of Metal Chelates

Electronic Absorption: The electronic absorption spectra of metal complexes with 8-hydroxyquinoline derivatives are typically characterized by intense bands in the UV-visible region. These absorptions are often assigned to intraligand (π → π*) transitions centered on the quinolinolate ligand. researchgate.net Upon complexation, the energy of these transitions can be altered, and new bands, such as metal-to-ligand charge-transfer (MLCT) or ligand-to-metal charge-transfer (LMCT) bands, may appear. science.govdalalinstitute.com For example, the optical absorption spectra of an iron complex, [Fe(bpy)(CN)₄]²⁻, show MLCT bands whose energies are sensitive to the solvent environment. nih.gov Studies on a related compound, 5,7-dibromo-8-hydroxyquinoline, show electronic transitions corresponding to the ¹Bsu → ¹Ag transition of the aromatic system. researchgate.net

Emission Spectra: While 8-hydroxyquinoline and its derivatives are generally non-fluorescent or weakly fluorescent, their metal chelates can be intensely luminescent. uci.edursc.org This chelation-enhanced fluorescence is a hallmark of this class of compounds. The emission properties are highly dependent on the coordinated metal ion; for example, with 8-hydroxyquinoline-5-sulfonic acid, cadmium and zinc form strongly fluorescent chelates, whereas mercury and copper group metals form non-fluorescent ones. uci.edu The emission wavelength can be systematically tuned by introducing substituents onto the quinolinolate ring. researchgate.netscispace.com The two electron-donating methyl groups at the C5 and C7 positions of 5,7-Dimethylquinolin-8-ol are expected to influence the HOMO-LUMO energy gap, thereby shifting the emission wavelength compared to the unsubstituted 8-hydroxyquinoline parent complex. scispace.com This strategy has been used to achieve emission colors spanning the visible spectrum from green to red in various tris(5-aryl-8-quinolinolate)Al(III) complexes. researchgate.net

The following table shows the fluorescence behavior of various metal chelates with the related 8-hydroxyquinoline-5-sulfonic acid (HQS) ligand, illustrating the profound effect of the metal ion.

| Metal Ion | Fluorescence with HQS | Optimal pH for Fluorescence | Reference |

| Cadmium (Cd²⁺) | Intense | 5 - 8 | uci.educolab.ws |

| Zinc (Zn²⁺) | Strong | 5 - 8 | uci.educolab.ws |

| Magnesium (Mg²⁺) | Strong | ~8 | uci.educolab.ws |

| Beryllium (Be²⁺) | Fluorescent | ~7 | uci.edu |

| Iron (Fe³⁺) | Quenches fluorescence | - | uci.eduosti.gov |

| Copper (Cu²⁺) | Non-fluorescent | - | uci.edu |

| Mercury (Hg²⁺) | Non-fluorescent | - | uci.edu |

Redox Behavior of Metal-Ligand Systems and Electron Transfer Processes

The electrochemical properties of metal complexes with 5,7-Dimethylquinolin-8-ol are of interest for understanding electron transfer processes and designing redox-active materials. The redox behavior can be centered on the metal, the ligand, or be a combination of both.

Cyclic voltammetry is a key technique used to probe this behavior. For instance, studies on iron complexes of a 5-nitro-8-hydroxyquinoline-proline hybrid ligand showed a reversible process for the Fe(III)/Fe(II) redox pair. nih.gov The formal potential for this couple was determined to be +215 mV vs. SHE at pH 7.4. nih.gov This indicates that the 8-hydroxyquinoline framework can effectively stabilize different oxidation states of the coordinated metal.

Electron transfer within these systems can be triggered by external stimuli. For example, the substitution of co-ligands in a dinuclear copper complex was shown to induce an intramolecular electron transfer between the copper atom and a redox-active ligand. rsc.org In some systems, the ligand itself can be oxidized or reduced. The oxidation of NHC-ligand complexes has been shown to occur either at the metal center or at the ligand, depending on which component is more easily oxidizable. nih.gov This redox-active nature allows for the design of molecular switches. The fundamental processes governing these behaviors are often metal-to-ligand (MLCT) or ligand-to-metal (LMCT) charge transfers, which are also responsible for the characteristic absorption bands in their electronic spectra. science.gov The nitro group on a related quinoline ligand, for example, can alter the mechanism of action due to its redox properties, which often involve bioreductive activation. mdpi.com

Synthesis and Investigation of Derivatives and Analogues of 5,7 Dimethylquinolin 8 Ol 1 Oxide

Rational Design and Synthesis of Functionalized Analogues

The rational design of new analogues is rooted in a fundamental understanding of how structural changes influence molecular behavior. mdpi.com For the quinolin-8-ol 1-oxide framework, synthetic strategies are often directed at the quinoline (B57606) ring system and the introduction of a wide array of functional groups to fine-tune the molecule's properties.

Modifications to the core heterocyclic ring are a primary strategy for creating analogues. Halogenation and arylation are two common and effective methods for altering the electronic and steric profile of the quinoline scaffold.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) at specific positions on the quinoline ring can significantly impact a molecule's lipophilicity and electronic density, which in turn affects its properties. For instance, in studies involving the parent 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, chlorination and bromination are well-established reactions.

Chlorination: The synthesis of 2-alkyl-5,7-dichloro-8-hydroxyquinoline has been achieved by treating 8-hydroxyquinoline N-oxide with copper-catalyzed Grignard reagents to introduce an alkyl group at the 2-position, followed by chlorination using N-chlorosuccinimide (NCS). nih.gov

Bromination: The direct bromination of 8-hydroxyquinoline can yield compounds such as 5,7-dibromo-8-hydroxyquinoline. nih.gov Similarly, bromination of 8-hydroxquinoline with N-bromosuccinimide (NBS) has been used to produce 7-bromoquinolin-8-ol (B152725) as an intermediate for further functionalization. nih.gov

These established methods suggest that the 5,7-dimethylquinolin-8-ol 1-oxide core could undergo similar halogenations, potentially at the remaining open positions of the benzene (B151609) portion of the ring system, to yield novel halogenated analogues.

Representative Halogenated 8-Hydroxyquinoline Derivatives

| Compound Name | Reactants | Purpose of Synthesis |

|---|---|---|

| 2-Alkyl-5,7-dichloro-8-hydroxyquinoline | 8-Hydroxyquinoline N-oxide, Grignard reagent, N-chlorosuccinimide (NCS) | To create derivatives with significant inhibitory activities against viruses like DENV2. nih.gov |

| 5,7-Dibromo-8-hydroxyquinoline | 8-Hydroxyquinoline, Bromine | To synthesize derivatives for evaluation of biological activity. nih.gov |

Arylation: The introduction of aryl groups can create compounds with extended π-systems and diverse steric profiles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, are powerful tools for this purpose. A one-pot process has been developed for the synthesis of 8-arylquinolines, which involves the Pd-catalyzed borylation of quinoline-8-yl halides followed by a Suzuki–Miyaura coupling with aryl halides. acs.org Furthermore, C8-selective C–H arylation of quinoline N-oxides has been achieved at room temperature using arylsilanes and a Cp*IrIII catalyst, demonstrating a direct method for functionalizing the N-oxide derivatives. acs.org These advanced synthetic methods provide a clear pathway for creating aryl-substituted analogues of 5,7-Dimethylquinolin-8-ol 1-oxide.

Beyond modifying the core ring, introducing a variety of functional groups is crucial for expanding the chemical space of analogues. These groups can impart new properties or serve as handles for further chemical transformations.

Sulfonate Esters: New 5-amino-7-bromoquinolin-8-yl sulfonates have been synthesized in good yields. nih.gov The synthesis starts with the bromination of 8-hydroxyquinoline, followed by nitration and reduction to create 5-amino-7-bromoquinolin-8-ol. This intermediate is then reacted with various sulfonyl chlorides to yield the target sulfonate derivatives. nih.gov

Mannich Bases: The Mannich reaction is a classic method for introducing aminomethyl groups. For example, 5-bromo-8-hydroxyquinoline can be reacted with formaldehyde (B43269) and a secondary amine (like pyrrolidine (B122466) or piperidine) to produce 5-bromo-7-(aminomethyl)quinolin-8-ol derivatives. acs.org This reaction adds a basic nitrogen center, which can significantly alter the molecule's acid-base properties and interaction potential. acs.org

Amides: Amides of quinoline derivatives are frequently synthesized to explore their biological potential. 8-Aminoquinoline (B160924) amides of triterpenoic acids (ursonic and oleanonic acid) have been obtained by reacting the corresponding acid chloride with 8-aminoquinoline. mdpi.com This approach links the quinoline moiety to other complex molecules, creating hybrid structures.

Examples of Functionalized 8-Hydroxyquinoline Derivatives

| Derivative Type | Synthetic Approach | Key Reagents | Resulting Functional Group |

|---|---|---|---|

| Sulfonate Esters | Reaction with sulfonyl chlorides | 5-Amino-7-bromoquinolin-8-ol, various sulfonyl chlorides | -O-SO₂-R nih.gov |

| Mannich Bases | Mannich reaction | 5-Bromo-8-hydroxyquinoline, formaldehyde, secondary amine (e.g., piperidine) | -CH₂-NR₂ acs.org |

Structure-Property Relationship (SPR) Studies in Derivatives

Structure-Property Relationship (SPR) studies are essential for understanding how specific structural features of the synthesized derivatives correlate with their chemical or physical properties. For quinolin-8-ol derivatives, a key determinant of their properties is the bidentate {N,O} donor set, comprising the quinoline nitrogen and the hydroxyl oxygen. acs.org

Research on 8-hydroxyquinoline-derived Mannich bases has shown that the ability to form stable metal complexes is crucial for many of their biological activities. acs.org The study revealed several key insights:

Importance of the {N,O} Chelating Site: Deletion of the quinoline nitrogen (resulting in a phenol-derived Mannich base) or shifting it to a position where it cannot participate in chelation leads to a loss of activity, highlighting the importance of the intact 8-hydroxyquinoline scaffold. acs.org